1,4-Bis-(2-methyl-thiazol-4-ylmethyl)-piperazine
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Overview
Description
1,4-Bis[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine is a compound that features a piperazine core substituted with two 2-methyl-1,3-thiazol-4-ylmethyl groups. The thiazole ring, a five-membered heterocyclic motif comprising sulfur and nitrogen atoms, is a significant platform in a number of medicinally relevant molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine typically involves the reaction of piperazine with 2-methyl-1,3-thiazole-4-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, ensuring that the compound is produced in sufficient quantities to meet demand. This may involve the use of continuous flow reactors and other advanced technologies to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
1,4-Bis[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine can undergo various types of chemical reactions, including:
Oxidation: The thiazole rings can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under appropriate conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole rings may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiazole derivatives .
Scientific Research Applications
1,4-Bis[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity or catalytic activity
Mechanism of Action
The mechanism of action of 1,4-Bis[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine involves its interaction with specific molecular targets. The thiazole rings can bind to various enzymes or receptors, modulating their activity. This interaction can lead to the activation or inhibition of specific biochemical pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Dabrafenib: Contains a thiazole nucleus and is used as an anticancer drug.
Dasatinib: Another anticancer drug with a thiazole ring.
Patellamide A: A natural product with a thiazole ring, known for its biological activity.
Uniqueness
1,4-Bis[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine is unique due to its specific substitution pattern and the presence of two thiazole rings. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H20N4S2 |
---|---|
Molecular Weight |
308.5 g/mol |
IUPAC Name |
2-methyl-4-[[4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]methyl]-1,3-thiazole |
InChI |
InChI=1S/C14H20N4S2/c1-11-15-13(9-19-11)7-17-3-5-18(6-4-17)8-14-10-20-12(2)16-14/h9-10H,3-8H2,1-2H3 |
InChI Key |
NNJHQLWZIXRUJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)CN2CCN(CC2)CC3=CSC(=N3)C |
Origin of Product |
United States |
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